methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

描述

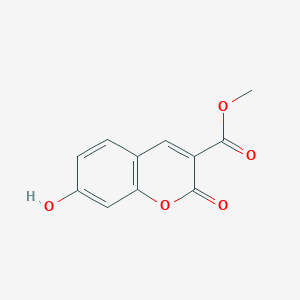

Chemical Identity and Synthesis Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS: 86788-49-0) is a coumarin derivative with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol . It is synthesized via a Knoevenagel condensation between 2,4-dihydroxybenzaldehyde (resorcinol) and diethyl malonate in ethanol under reflux, followed by esterification with methanol . The compound’s structure features a hydroxyl group at position 7, a ketone at position 2, and a methyl ester at position 3 (Figure 1).

属性

IUPAC Name |

methyl 7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRWUSXZHQTTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419952 | |

| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86788-49-0 | |

| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

The most common synthetic route involves the esterification of the parent compound 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with methanol. This reaction is typically catalyzed by acidic or basic catalysts under controlled temperature conditions.

- Reaction conditions:

- Solvents: Dry dimethylformamide (DMF), ethanol, or methanol

- Temperature range: 40–80°C

- Catalysts: Sulfuric acid (H₂SO₄) or potassium carbonate (K₂CO₃)

- Reaction time: Several hours to optimize conversion

- Mechanism: The carboxylic acid group reacts with methanol in the presence of acid or base to form the methyl ester, releasing water as a byproduct.

This method allows for high yields and purity when stoichiometry and reaction parameters are carefully controlled. Post-reaction purification is commonly done via recrystallization or chromatographic techniques.

Alternative Synthetic Approaches

Reaction with methionine methyl ester hydrochloride: In some protocols, 7-hydroxy-4-methylcoumarin reacts with methionine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as a coupling agent to form the methyl ester derivative. This method is useful for more complex coumarin derivatives but less common for the simple methyl ester.

Halide-mediated nucleophilic substitution: Allyl or other alkyl esters can be synthesized via nucleophilic substitution using alkyl halides (e.g., allyl bromide) and potassium carbonate under anhydrous conditions. This approach can be adapted for methyl esters with suitable alkylating agents.

Industrial and Green Chemistry Methods

Industrial-scale synthesis emphasizes green chemistry principles to reduce environmental impact:

- Use of green solvents such as ethanol or water-based systems

- Application of recyclable catalysts to minimize waste

- Optimization of reaction time and temperature to reduce energy consumption

- Avoidance of hazardous reagents and byproducts

These methods aim to improve yield, reduce reaction time, and ensure sustainability without compromising product quality.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, dry DMF | Methanol preferred for direct esterification |

| Catalyst | H₂SO₄ (acidic), K₂CO₃ (basic), DCC (coupling) | Catalyst choice influences reaction rate and yield |

| Temperature | 40–80°C | Higher temperatures accelerate reaction but risk side reactions |

| Reaction Time | 2–8 hours | Monitored by TLC or NMR for completion |

| Purification | Recrystallization, chromatography | Ensures removal of unreacted starting materials and byproducts |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms ester formation by characteristic chemical shifts of methyl ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR).

- Infrared Spectroscopy (IR): Identifies functional groups; ester carbonyl stretch appears near 1736 cm⁻¹, and hydroxyl groups show broad peaks around 3200–3500 cm⁻¹.

- Mass Spectrometry (MS) and Elemental Analysis: Confirm molecular weight and purity.

- X-ray Crystallography: Used in some studies to resolve stereochemistry and crystal packing, which can influence solubility and reactivity.

Research Findings on Preparation Efficiency

- Esterification under acidic conditions with methanol typically yields this compound with yields exceeding 85% after purification.

- Use of coupling agents like dicyclohexylcarbodiimide can facilitate ester formation under milder conditions but may require additional purification steps to remove urea byproducts.

- Green chemistry approaches have demonstrated comparable yields while reducing hazardous waste, supporting industrial scalability.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed esterification | 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid + Methanol + H₂SO₄, 40–80°C | 85–90 | Simple, high yield, scalable | Requires acid handling, water removal |

| Base-catalyzed esterification | Same acid + Methanol + K₂CO₃, 50–70°C | 80–85 | Milder conditions | May have slower reaction rates |

| Coupling agent method | 7-hydroxy-4-methylcoumarin + Methionine methyl ester hydrochloride + DCC | 75–85 | Mild conditions, selective | Byproduct removal necessary |

| Nucleophilic substitution | Alkyl halide + base (e.g., allyl bromide + K₂CO₃) | Variable | Versatile for different esters | Requires anhydrous conditions |

| Green chemistry industrial method | Green solvents + recyclable catalysts | 80–90 | Environmentally friendly | Requires optimization for scale |

化学反应分析

Types of Reactions

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Sodium azide, propargyl bromide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarin derivatives .

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution and reduction reactions.

- Reagent in Organic Reactions : It is utilized as a reagent in organic synthesis, contributing to the development of new compounds with potential applications.

Biology

- Antimicrobial Activity : Research indicates that methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown its effectiveness against strains like Staphylococcus pneumoniae and Pseudomonas aeruginosa .

- Antioxidant Properties : The compound has been studied for its potential as an antioxidant, which can mitigate oxidative stress in biological systems, making it relevant for health-related research.

Medicine

- Anticancer Potential : this compound has demonstrated activity against several types of cancer cells, including prostate cancer and malignant melanoma. Its mechanism of action is believed to involve the modulation of biochemical pathways related to tumor growth .

- Therapeutic Applications : Ongoing investigations focus on its potential therapeutic uses in treating microbial infections and inflammatory diseases due to its diverse biological activities.

Industry

- Pharmaceutical Production : The compound is employed in the pharmaceutical industry for developing drugs due to its bioactive properties.

- Agrochemicals : Its applications extend to agrochemicals, where it may be used in developing plant protection products.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of methyl 7-hydroxy-2-oxo-2H-chromene exhibited notable antibacterial activity against multiple strains of bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Research : Investigations into the anticancer properties revealed that this compound could inhibit cell proliferation in prostate cancer models, suggesting a promising avenue for cancer treatment .

作用机制

The mechanism of action of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate involves targeting specific molecular pathways and enzymes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it may exert its effects by modulating oxidative stress and inflammation pathways .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 7

Methyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate

- Structure: Replaces the hydroxyl group at position 7 with a diethylamino group (-N(C₂H₅)₂).

- Molecular Formula: C₁₅H₁₇NO₄; Molecular Weight: 275.30 g/mol .

- Impact: Lipophilicity: Increased due to the hydrophobic diethylamino group, enhancing membrane permeability . Spectral Properties: Distinct ¹H NMR signals at δ 3.45 (q, 4H, diethylamino) and δ 1.24 (t, 6H, CH₃) .

7-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-8-Carbaldehyde (CAS: 14003-96-4)

- Structure : Adds a methyl group at position 4 and an aldehyde at position 8 .

- Molecular Formula : C₁₁H₈O₄; Molecular Weight : 204.18 g/mol .

- Biological Activity: Oxime derivatives of this scaffold (e.g., compound 83) show inhibitory activity against α-amylase and α-glucosidase, relevant for diabetes management .

Ester Group Modifications

Ethyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS: 6093-71-6)

- Structure : Replaces the methyl ester with an ethyl ester (-COOCH₂CH₃).

- Molecular Formula : C₁₂H₁₀O₅; Molecular Weight : 234.20 g/mol .

- Impact: Hydrolysis Rate: Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance, affecting metabolic stability . Crystallography: Forms a hydrogen-bonded supramolecular array in its monohydrate crystal structure, stabilized by O-H···O and C-H···O interactions .

7-Hydroxy-2-Oxo-N-(2-Phenylethyl)-2H-Chromene-3-Carboxamide

- Structure : Replaces the ester with a carboxamide (-CONHCH₂CH₂C₆H₅).

- Molecular Formula: C₁₈H₁₅NO₄; Molecular Weight: 309.32 g/mol .

- Impact: Hydrogen Bonding: The amide group can act as both hydrogen bond donor and acceptor, enhancing interactions with biological targets. Solubility: Reduced solubility in non-polar solvents compared to ester analogs.

Structural and Electronic Effects

- Hydrogen Bonding: The hydroxyl group in the parent compound participates in O-H···O hydrogen bonds, critical for crystal packing . Substitutions like diethylamino disrupt this network, reducing crystallinity .

- Electron-Withdrawing vs. Donating Groups: The ester group (-COOCH₃) is electron-withdrawing, polarizing the coumarin ring and enhancing reactivity toward nucleophiles. The diethylamino group (-N(C₂H₅)₂) is electron-donating, increasing electron density on the ring and altering UV-Vis absorption .

生物活性

Overview

Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, is recognized for its diverse biological activities, including antimicrobial , antioxidant , and anticancer properties. This compound's structure features a chromene core, which contributes to its pharmacological potential. This article delves into the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

- Chemical Formula : C₁₁H₈O₅

- CAS Number : 86788-49-0

- Molecular Weight : 220.18 g/mol

This compound exhibits its biological effects through several mechanisms:

- Antitumor Activity : The compound has shown efficacy against various cancer types, including prostate cancer and malignant melanoma. Its metabolites are believed to play a significant role in exerting these effects by interfering with cellular pathways involved in tumor growth and proliferation .

- Antimicrobial Properties : Research indicates that coumarin derivatives possess significant antimicrobial activity, particularly against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

- Antioxidant Activity : The antioxidant properties of this compound help mitigate oxidative stress, which is linked to numerous chronic diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

| Activity Type | Target/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | Prostate Cancer | 8.47 | Effective against tumor cell lines |

| Antimicrobial | Staphylococcus pneumoniae | <10 | High activity observed |

| Antioxidant | Cellular Models | N/A | Reduces oxidative stress |

| MIF Inhibition | Macrophage Migration Inhibitory Factor (MIF) | 18 ± 1 nM | Inhibits MIF tautomerase activity |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells (IC50 = 8.47 µM). The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : In another investigation, derivatives of this compound exhibited potent antimicrobial effects against various bacterial strains, with notable efficacy against Staphylococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be below 10 µM for effective strains .

- Fluorescent Probes for MIF : Research highlighted the use of this compound as a fluorescent probe for studying the interaction between MIF and its inhibitors, showcasing its potential in drug discovery .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of the parent carboxylic acid (e.g., 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) with methanol under acidic or basic conditions. Key variables include solvent choice (e.g., dry DMF or ethanol), temperature (40–80°C), and catalysts (e.g., H₂SO₄ or K₂CO₃) . For example, allyl ester analogs are synthesized via nucleophilic substitution using allyl bromide and potassium carbonate in anhydrous conditions . Yield optimization requires careful control of stoichiometry, inert atmospheres to prevent oxidation, and post-synthesis purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups (e.g., hydroxy, ester, and carbonyl peaks). For instance, the ester carbonyl appears at ~170 ppm in ¹³C NMR, while the chromene ring protons resonate between δ 6.5–8.0 ppm in ¹H NMR . Contradictions in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or by comparing experimental data with computational predictions (DFT calculations) . X-ray crystallography is used to resolve ambiguities in stereochemistry or crystal packing .

Q. What are the primary biological activities reported for this compound, and how do structural modifications alter efficacy?

- Methodological Answer : The compound exhibits antioxidant, anti-inflammatory, and potential anticancer activities due to its hydroxy and carbonyl groups, which enable free radical scavenging and enzyme inhibition . Modifications like methoxy substitution at position 7 enhance lipophilicity and bioavailability, while carboxylate ester variations (e.g., ethyl vs. methyl) affect metabolic stability . For example, replacing the methyl ester with a morpholine group in analogs improves solubility and target binding in enzyme inhibition assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antioxidant potential. Molecular docking studies against targets like acetylcholinesterase (Alzheimer’s) or COX-2 (inflammation) identify optimal substituents for binding. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhances electrostatic interactions with enzyme active sites . MD simulations further assess stability of ligand-target complexes over time .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardization steps include:

- Using identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO <0.1%).

- Validating enzyme inhibition via orthogonal assays (e.g., fluorescence-based and colorimetric methods).

- Comparing results with structurally validated analogs (e.g., ethyl 5,7-dihydroxy derivatives) to isolate substituent effects .

Q. How do supramolecular interactions in the solid state influence material science applications?

- Methodological Answer : X-ray diffraction reveals that intermolecular hydrogen bonding (O–H···O) and π-π stacking in the crystal lattice affect solubility and fluorescence properties. For example, allyl-substituted analogs exhibit tunable solid-state fluorescence under gas exposure (NH₃/HCl), making them candidates for pH-sensitive sensors . Co-crystallization with polymers (e.g., PMMA) enhances thermal stability for optoelectronic applications .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of chromene derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., tartaric acid derivatives) or catalytic asymmetric methods (e.g., organocatalysts) are employed. For example, (2R,3R)-diethyl tartrate templates induce enantioselective cyclization during coumarin synthesis, achieving >90% ee . HPLC with chiral columns (e.g., Chiralpak IA) validates purity, while circular dichroism (CD) confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。